molecular formula C19H21NSe B12621768 5-(4'-Methyl[1,1'-biphenyl]-4-yl)pentyl selenocyanate CAS No. 919488-43-0

5-(4'-Methyl[1,1'-biphenyl]-4-yl)pentyl selenocyanate

Cat. No.: B12621768
CAS No.: 919488-43-0
M. Wt: 342.3 g/mol
InChI Key: NBVHWHXPVKHURA-UHFFFAOYSA-N
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Description

5-(4’-Methyl[1,1’-biphenyl]-4-yl)pentyl selenocyanate is an organoselenium compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a selenocyanate group attached to a biphenyl structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4’-Methyl[1,1’-biphenyl]-4-yl)pentyl selenocyanate typically involves the reaction of 4’-methyl[1,1’-biphenyl]-4-yl)pentyl bromide with potassium selenocyanate in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4’-Methyl[1,1’-biphenyl]-4-yl)pentyl selenocyanate can undergo various chemical reactions, including:

    Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.

    Reduction: Reduction reactions can convert the selenocyanate group to selenol or diselenide compounds.

    Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different organoselenium compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenocyanate group can yield seleninic acids, while reduction can produce selenols or diselenides.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-(4’-Methyl[1,1’-biphenyl]-4-yl)pentyl selenocyanate exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4’-Methyl[1,1’-biphenyl]-4-yl)pentyl selenocyanate is unique due to its specific biphenyl structure, which may impart distinct chemical and biological properties compared to other selenocyanate compounds

Properties

CAS No.

919488-43-0

Molecular Formula

C19H21NSe

Molecular Weight

342.3 g/mol

IUPAC Name

5-[4-(4-methylphenyl)phenyl]pentyl selenocyanate

InChI

InChI=1S/C19H21NSe/c1-16-6-10-18(11-7-16)19-12-8-17(9-13-19)5-3-2-4-14-21-15-20/h6-13H,2-5,14H2,1H3

InChI Key

NBVHWHXPVKHURA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC[Se]C#N

Origin of Product

United States

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